Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride is a chemical compound with the molecular formula C7H15N3O3·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of methyl 2-amino-5-bromopentanoate with urea in the presence of a suitable base to form the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromopentanoate
- Methyl 2-amino-5-chloropentanoate
- Methyl 2-amino-5-iodopentanoate
Uniqueness
Methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological molecules, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H16ClN3O3 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl 2-amino-5-(carbamoylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C7H15N3O3.ClH/c1-13-6(11)5(8)3-2-4-10-7(9)12;/h5H,2-4,8H2,1H3,(H3,9,10,12);1H |
InChI Key |
MFFJCYQQDQBLEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCNC(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.